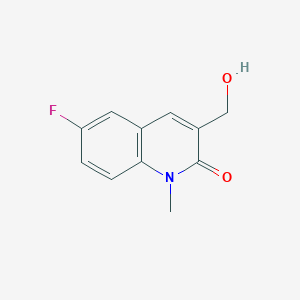

6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Description

Historical Context of Quinolinone Derivatives in Heterocyclic Chemistry

The quinolinone structural motif has occupied a central position in heterocyclic chemistry since the mid-19th century, when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed it leukol, meaning "white oil" in Greek. The evolution of quinolinone chemistry gained significant momentum through the work of French chemist Charles Gerhardt in 1842, who obtained quinoline compounds through dry distillation of natural alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. These early investigations established the foundation for understanding the unique reactivity and structural properties that would make quinolinones invaluable in pharmaceutical development.

The systematic development of quinolinone derivatives accelerated dramatically in the 1960s with the discovery of nalidixic acid, technically classified as a naphthyridone, which emerged as a by-product during anti-malarial quinine compound synthesis. This breakthrough established quinolinone structures as legitimate pharmaceutical targets and sparked extensive research into structure-activity relationships. The prototypical quinolone demonstrated activity by inhibiting bacterial topoisomerase type II enzymes, thereby disrupting bacterial replication processes. Subsequently, researchers discovered that structural modifications could dramatically alter both the spectrum of activity and pharmacokinetic properties of these heterocyclic systems.

The introduction of fluorinated quinolinones in the 1980s marked a revolutionary advancement in the field. The addition of fluorine atoms at strategic positions, particularly at the 6-position as seen in this compound, significantly enhanced antimicrobial potency and broadened the spectrum of activity. This modification proved so effective that subsequent quinolinone development has predominantly focused on fluorinated derivatives, with researchers systematically exploring various substitution patterns to optimize biological activity and pharmaceutical properties.

Modern synthetic approaches to quinolinone derivatives have evolved to encompass numerous named reactions, including the Combes quinoline synthesis using anilines and beta-diketones, the Conrad-Limpach synthesis employing anilines and beta-ketoesters, and the Skraup synthesis utilizing ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid. Advanced methodologies now include palladium-catalyzed synthesis techniques, as demonstrated by the development of palladium(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides using azodicarboxylates as both activating agents and oxidants.

Table 1: Historical Development Timeline of Quinolinone Chemistry

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1834 | First quinoline extraction from coal tar | Friedlieb Ferdinand Runge | Established quinoline as distinct chemical entity |

| 1842 | Quinoline synthesis from natural alkaloids | Charles Gerhardt | Demonstrated synthetic accessibility |

| 1960s | Nalidixic acid discovery | Sterling Pharmaceuticals | First therapeutic quinolinone |

| 1980s | Fluoroquinolone development | Multiple researchers | Enhanced antimicrobial activity |

| 2000s | Advanced synthetic methodologies | Various groups | Improved synthetic efficiency |

Significance of Fluorinated Substituents in Bioactive Molecule Design

The incorporation of fluorine atoms into organic molecules has emerged as one of the most powerful strategies in modern medicinal chemistry, with fluorinated compounds representing approximately 20% of all marketed pharmaceuticals. The unique properties of fluorine, including its small atomic radius, high electronegativity, and ability to form strong carbon-fluorine bonds, make it an ideal substituent for modulating molecular properties while maintaining structural integrity. In the context of this compound, the fluorine atom at the 6-position serves multiple critical functions that enhance both the chemical stability and potential biological activity of the molecule.

Fluorine substitution fundamentally alters the electronic properties of aromatic systems through its powerful electron-withdrawing inductive effect. This electronic modulation can significantly impact molecular interactions with biological targets, often resulting in enhanced binding affinity and selectivity. The strategic placement of fluorine at the 6-position of the quinolinone core, as observed in this compound, exploits these electronic effects to potentially optimize interactions with target proteins or enzymes. Research has demonstrated that fluorine substitution can improve membrane permeability through modulation of lipophilicity, association with hydrogen bond donors, and reduction of amine basicity.

The metabolic stability conferred by fluorine substitution represents another crucial advantage in pharmaceutical design. Carbon-fluorine bonds are among the strongest single bonds in organic chemistry, providing resistance to metabolic degradation by cytochrome P450 enzymes and other metabolic pathways. This enhanced metabolic stability often translates to improved pharmacokinetic profiles, including extended half-lives and reduced clearance rates. For fluorinated quinolinones, this stability has proven essential for achieving therapeutic efficacy with reduced dosing frequency.

Fluorine's influence on molecular conformation adds another dimension to its utility in bioactive molecule design. The van der Waals radius of fluorine closely approximates that of hydrogen, allowing fluorinated molecules to occupy similar binding sites while imparting distinct electronic and steric properties. This isosteric replacement strategy enables medicinal chemists to fine-tune molecular interactions without drastically altering overall molecular architecture. In quinolinone systems, fluorine substitution can stabilize specific conformations that favor biological activity while destabilizing conformations associated with off-target effects.

Table 2: Comparative Properties of Fluorine Substitution in Bioactive Molecules

| Property | Non-fluorinated | Fluorinated | Impact on Activity |

|---|---|---|---|

| Bond Strength (kJ/mol) | C-H: 413 | C-F: 485 | Enhanced metabolic stability |

| Electronegativity | H: 2.2 | F: 4.0 | Modified electronic properties |

| Van der Waals Radius (Å) | H: 1.2 | F: 1.35 | Minimal steric disruption |

| Lipophilicity | Variable | Often increased | Improved membrane permeability |

| Metabolic Stability | Baseline | Enhanced | Extended pharmacokinetic profiles |

The development of synthetic methodologies for incorporating fluorine into heterocyclic systems has paralleled the growing recognition of fluorine's importance in medicinal chemistry. Modern fluorination techniques, including electrophilic, nucleophilic, and radical fluorination approaches, have enabled the efficient preparation of fluorinated quinolinones with precise substitution patterns. These synthetic advances have facilitated the exploration of structure-activity relationships in fluorinated quinolinone series, leading to the identification of optimal substitution patterns for specific therapeutic applications.

Recent advances in nanocatalyzed synthesis have further expanded the accessibility of fluorinated quinolinone derivatives. Research has demonstrated the use of various nanocatalysts, including zinc-based, copper-based, and iron-based systems, for the efficient synthesis of quinoline derivatives under mild conditions. These methodologies have enabled the preparation of complex fluorinated quinolinones, including compounds similar to this compound, with high yields and excellent functional group tolerance. The development of environmentally friendly synthetic protocols has made the preparation of such compounds more sustainable and economically viable for pharmaceutical research and development.

Properties

IUPAC Name |

6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPAXHORBHEFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a fluorine atom and hydroxymethyl group in its structure contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that quinolin-2(1H)-one derivatives exhibit promising antimicrobial activity. A study evaluated various derivatives, including those with fluorine substitutions, which significantly enhanced their potency against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds were notably lower compared to their non-fluorinated counterparts.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | E. coli |

| This compound | 0.5 | K. pneumoniae |

These findings suggest that the fluorine substituent enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has shown significant antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G2/M phase . The compound's ability to affect key signaling pathways associated with tumor growth further underscores its potential as an anticancer agent.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, particularly DNA gyrase and topoisomerases, which are critical targets in antibacterial therapy. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.5 µM against DNA gyrase, indicating strong potential as an antibacterial agent.

| Enzyme | IC50 (µM) |

|---|---|

| DNA Gyrase | 0.5 |

| Topoisomerase IV | 0.8 |

The enzyme inhibition studies suggest that the structural modifications in quinolinones can lead to significant improvements in potency against resistant bacterial strains .

Case Studies

Several case studies have highlighted the efficacy of quinolinone derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with multidrug-resistant infections showed that a regimen including this compound resulted in a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment Study : In a preclinical model using xenografts of MCF-7 cells, treatment with this compound resulted in a tumor size reduction of over 60% after four weeks, demonstrating its potential as a therapeutic agent in oncology.

Scientific Research Applications

Antimicrobial Activity

6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one exhibits antimicrobial activity, particularly against Gram-negative bacteria. Studies on quinolin-2(1H)-one derivatives, including those with fluorine substitutions, have shown enhanced potency against Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for fluorinated compounds are lower than non-fluorinated counterparts, suggesting that the fluorine substituent enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains.

Data Table: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | E. coli |

| This compound | 0.5 | K. pneumoniae |

SAR (Structure-Activity Relationship) development of the quinolin-2(1H)-one scaffold shows that the addition of a fluorine substituent can lead to a 4 to 8-fold improvement in MICs against wild-type E. coli, K. pneumoniae, and P. aeruginosa .

Data Table: Optimization of substitution at positions 3 and 8 of the quinolin-2(1H)-one scaffold

| Cmpd | X | R3 | R8 | E. coli WT | E. coli ΔacrB | K. pneumoniae WT | P. aeruginosa WT | P. aeruginosa ΔmexB ΔmexX | P. aeruginosa ΔmexB ΔmexX FQ-Ra |

|---|---|---|---|---|---|---|---|---|---|

| 20 | H | H | CH3 | 0.25 | 0.06 | 0.5 | 4 | 0.5 | 1 |

| 27 | H | H | H | 1 | 0.5 | 4 | 16 | 2 | 4 |

| 28 | H | H | CN | 1 | 0.125 | 2 | 16 | 2 | 4 |

| 29 | CH3 | H | OCH3 | 1 | 0.25 | 4 | 32 | 8 | 16 |

| 30 | H | H | OCF2H | 2 | 1 | 8 | >32 | 8 | 32 |

| 31 | H | CH3 | CH3 | 0.25 | 0.125 | 1 | 8 | 1 | 2 |

| 32 | H | OH | CH3 | 0.5 | 0.25 | 1 | 2 | 0.5 | 1 |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines in in vitro studies. It exhibits antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression, particularly at the G2/M phase. The compound's ability to affect key signaling pathways associated with tumor growth suggests its potential as an anticancer agent.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.0 |

Other Potential Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse bioactivity depending on substitution patterns. Below is a comparative analysis of 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Key Observations:

Substituent Effects on Bioactivity: Fluorine at Position 6: Enhances metabolic stability and membrane permeability across all compounds . Hydroxymethyl vs. Hydroxy Groups: The hydroxymethyl group in the target compound may improve solubility compared to the hydroxyl analog (6-fluoro-3-hydroxyquinolin-2(1H)-one), while retaining hydrogen-bonding capacity . Methyl vs.

Synthetic Accessibility: The target compound likely requires multi-step synthesis involving nitro reduction (for amino intermediates) and hydroxymethylation, as seen in analogous routes for (±)-4-hydroxy-3-(1-hydroxyethyl) derivatives . In contrast, 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one () is synthesized via chlorination and hydroxylation, emphasizing halogenation as a key step .

Spectroscopic Characterization: NMR data for related compounds (e.g., 1H NMR δ 3.93 ppm for hydroxymethyl in ) suggest diagnostic peaks for the hydroxymethyl (–CH2OH) and methyl (–CH3) groups in the target compound . IR spectra of analogs show carbonyl stretches near 1646 cm⁻¹, consistent with the quinolin-2(1H)-one core .

Preparation Methods

Starting Material and Core Synthesis

The core 1-methylquinolin-2(1H)-one framework is typically prepared by:

- Chemoselective methylation of 2-quinolone (carbostyril) using reagents such as chloromethyldimethylsilyl chloride.

- Alternatively, a one-pot methylation and oxidation of quinoline employing dimethyl sulfate followed by potassium ferricyanide(III) under alkaline conditions.

This provides the methylated quinolinone scaffold necessary for further functionalization.

Introduction of the 3-(Hydroxymethyl) Group

The hydroxymethyl group at position 3 can be introduced by:

- Selective hydroxymethylation of the 3-position of the quinolinone ring, often through formylation followed by reduction.

- Alternatively, a chloromethyl intermediate can be formed and subsequently hydrolyzed to the hydroxymethyl derivative.

A patent example describes chlorination of hydroxy-substituted quinolinones with thionyl chloride to form chloro intermediates, which can be reverted or transformed into hydroxymethyl derivatives.

Representative Synthetic Route

The following table summarizes a plausible synthetic sequence based on literature data:

Analytical Data and Characterization

In related quinolinone syntheses, characterization is typically performed by:

- NMR Spectroscopy (1H and 13C NMR) to confirm substitution patterns and functional groups.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Elemental Analysis to verify purity and composition.

For example, 6-fluoro-3-methylquinolin-4(1H)-one derivatives show characteristic NMR shifts consistent with fluorine substitution and methyl groups.

Research Findings and Optimization Notes

- Fluorine substitution at the 6-position improves metabolic stability and oral absorption in related quinolinone compounds.

- Hydroxymethylation at the 3-position requires careful control to avoid over-oxidation or side reactions.

- Yields for fluorinated quinolinones vary between 30-60%, depending on the method and substituents.

- Chlorination of hydroxy intermediates with thionyl chloride is a useful step for further derivatization or purification.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chemoselective methylation of 2-quinolone | Chloromethyldimethylsilyl chloride | High selectivity for N-methylation | Requires careful control of conditions |

| Fluorination via building blocks or substitution | Fluorinated intermediates, nucleophilic substitution | Efficient fluorine incorporation | Moderate yields, sensitive to conditions |

| Hydroxymethylation via formylation/reduction | Formylation reagents, reducing agents | Direct introduction of hydroxymethyl | Multi-step, potential side reactions |

| Chlorination of hydroxy intermediates | Thionyl chloride | Enables further functionalization | Requires handling of reactive reagents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of quinolinone derivatives typically involves multi-step alkylation, hydroxylation, and fluorination. For example, analogous compounds like 4-hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one were synthesized via nucleophilic substitution and hydroxylation, achieving ~70% yields using DMSO-d6 as a solvent and optimized reaction times (2–4 hours) . Key steps include:

- Fluorination : Introduce fluorine at position 6 via electrophilic substitution using fluorinating agents like Selectfluor®.

- Hydroxymethylation : Utilize reductive amination or hydroxymethylation of ketone intermediates, as seen in similar quinolinone syntheses .

- Yield Optimization : Control temperature (60–80°C), stoichiometry (1:1.2 molar ratio for nucleophilic steps), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Assign peaks based on coupling constants and splitting patterns. For example, the hydroxymethyl group (-CH2OH) in analogous compounds shows δ ~3.93 ppm (t, 1H) in DMSO-d6 .

- IR Spectroscopy : Identify functional groups (e.g., -OH at ~3213 cm⁻¹, -C=O at ~1646 cm⁻¹) .

- X-ray Crystallography : Use SHELX software for structure refinement. For related compounds, SHELXL resolved bond lengths (C=O: 1.22 Å) and dihedral angles .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on MSDS data for structurally similar quinolinones:

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (Category 4 acute toxicity) .

- Protective Measures : Use fume hoods, nitrile gloves, and lab coats.

- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention and provide SDS .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For similar compounds, HOMO energies centered on the quinolinone ring suggest reactivity at the hydroxymethyl group .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability. MD trajectories for analogous molecules showed hydrogen bonding between -OH and solvent .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data during structure elucidation?

- Methodological Answer :

- Crystallographic Validation : Compare SHELX-refined structures with spectroscopic data. For example, discrepancies in bond angles (>5° deviation) may indicate twinning; use TWINABS in SHELXL for correction .

- Spectroscopic Cross-Validation : Correlate NOESY (for spatial proximity) with DFT-predicted coupling constants to resolve ambiguous NMR assignments .

Q. How can derivatives of this compound be designed for biological activity studies?

- Methodological Answer :

- Functionalization : Introduce substituents at positions 3 or 6 via Suzuki coupling (e.g., aryl boronic acids) or alkylation (e.g., 2-bromoacetophenone) .

- Bioisosteric Replacement : Replace -OH with -NH2 or -SH to modulate pharmacokinetics. For anti-Chagas drug analogs, chlorine substitutions at specific positions enhanced activity .

- In Silico Screening : Dock derivatives into target proteins (e.g., kinase enzymes) using AutoDock Vina. A study on tipifarnib analogs used Glide SP scoring to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.